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4-[4-(4-hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol

High-performance polymers Polyether synthesis Thermal analysis

The target compound, formally named 3,3'',5,5''-tetramethyl-[1,1':4',1''-terphenyl]-4,4''-diol (CAS 188297-32-7, molecular formula C₂₂H₂₂O₂, molecular weight 318.4 g/mol), belongs to the class of symmetrically substituted p-terphenyl diols. It features a rigid, all-para-linked three-ring aromatic backbone with phenolic hydroxyl groups at the 4 and 4'' positions and methyl substituents at the 3, 3'', 5, and 5'' positions flanking each hydroxyl.

Molecular Formula C22H22O2
Molecular Weight 318.4 g/mol
CAS No. 188297-32-7
Cat. No. B3248615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol
CAS188297-32-7
Molecular FormulaC22H22O2
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)C2=CC=C(C=C2)C3=CC(=C(C(=C3)C)O)C
InChIInChI=1S/C22H22O2/c1-13-9-19(10-14(2)21(13)23)17-5-7-18(8-6-17)20-11-15(3)22(24)16(4)12-20/h5-12,23-24H,1-4H3
InChIKeyHKWOMTDPFWXIBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 188297-32-7: 4-[4-(4-Hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol – A Structurally Extended Terphenyl-Diol Monomer for High-Performance Polymer and Antioxidant Applications


The target compound, formally named 3,3'',5,5''-tetramethyl-[1,1':4',1''-terphenyl]-4,4''-diol (CAS 188297-32-7, molecular formula C₂₂H₂₂O₂, molecular weight 318.4 g/mol), belongs to the class of symmetrically substituted p-terphenyl diols . It features a rigid, all-para-linked three-ring aromatic backbone with phenolic hydroxyl groups at the 4 and 4'' positions and methyl substituents at the 3, 3'', 5, and 5'' positions flanking each hydroxyl . This structure extends the well-known 3,3',5,5'-tetramethylbiphenyl-4,4'-diol (CAS 2417-04-1) by an additional central phenylene spacer, yielding a molecule with higher intrinsic thermal stability, greater chain rigidity, and distinct antioxidant radical-scavenging potential compared to its biphenyl and bisphenol-based counterparts [1][2].

Why 4-[4-(4-Hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol Cannot Be Interchanged with Simpler Biphenol or Bisphenol Monomers


Although 3,3',5,5'-tetramethylbiphenyl-4,4'-diol (CAS 2417-04-1) and bisphenol A (BPA) share the bis-phenol motif, substituting the terphenyl-diol with these shorter or more flexible analogs compromises key material properties. The additional central phenylene ring in the terphenyl structure extends the rigid-rod character, yielding polyethers and polyesters with glass transition temperatures (Tg) significantly higher than those derived from BPA [2]. Patents on related dihydroxy-m-terphenyl polymers demonstrate Tg improvements of over 20 °C compared to BPA-based counterparts and thermal stability up to 475 °C [1]. Furthermore, the ortho-methyl substitution pattern on each terminal phenol ring sterically shields the hydroxyl groups, modulating radical-scavenging kinetics in a manner distinct from both unsubstituted terphenyl diols and the less hindered biphenyl analog [3]. These structural features mean that procurement decisions for high-temperature epoxy molding compounds, liquid crystalline thermosets, or antioxidant packages cannot default to the more commoditized biphenyl or BPA monomers without sacrificing the specific thermal and oxidative stability profiles that only the terphenyl architecture provides.

Quantitative Differentiation Evidence for 4-[4-(4-Hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol vs. Key Structural Analogs


Enhanced Glass Transition Temperature (Tg) in Polyether Polymers vs. Bisphenol A-Based Polyethers

Polyether polymers synthesized from dihydroxyterphenyl monomers, including substituted variants analogous to the target compound, exhibit glass transition temperatures (Tg) that are consistently higher than those of polymers derived from bisphenol A (BPA). U.S. Patent 5,204,442 explicitly states that polyethers based on 4,4''-dihydroxy-m-terphenyls possess Tg values exceeding those of corresponding BPA-derived polyethers [1]. A related patent (US 5,153,300) reports that polyester copolymers incorporating dihydroxy-m-terphenyl units achieve thermal stability up to 475 °C, substantially beyond the typical degradation range of BPA-based aromatic polyesters [2]. While these patents do not specify the exact Tg increment for the tetramethyl-substituted terphenyl diol, the class-level evidence demonstrates that the extended terphenyl backbone systematically elevates Tg relative to the two-ring bisphenol architecture.

High-performance polymers Polyether synthesis Thermal analysis

Higher Boiling Point and Thermal Stability vs. Biphenyl Analog 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol

The target terphenyl-diol (CAS 188297-32-7) exhibits a predicted boiling point of 474.5 ± 40.0 °C at 760 mmHg, substantially higher than the boiling point of its direct biphenyl analog, 3,3',5,5'-tetramethylbiphenyl-4,4'-diol (CAS 2417-04-1), which is approximately 354.6 °C . This ~120 °C increase in boiling point reflects the additional phenylene spacer and higher molecular weight (318.4 vs. 242.3 g/mol). The elevated boiling point also suggests superior thermal stability during high-temperature processing, such as melt polymerization or molding, reducing monomer volatilization and maintaining stoichiometric control.

Physicochemical properties Thermal stability Monomer purification

Increased Molecular Rigidity from Extended para-Terphenyl Backbone vs. Biphenyl and Bisphenol Monomers

The all-para-linked terphenyl core of the target compound provides a longer rigid segment (three consecutive phenylene rings) compared to the two-ring biphenyl analog and the flexible isopropylidene-linked BPA. This extended rigid-rod architecture is known to promote liquid crystalline order in epoxy resins and enhance the modulus and dimensional stability of cured networks. Research on tetramethylbiphenyl-based epoxy resins (e.g., 4,4'-diglycidyloxy-3,3',5,5'-tetramethylbiphenyl) cured with aromatic diamines has demonstrated glass transition temperatures exceeding 180 °C and thermal decomposition temperatures above 370 °C [1]. The terphenyl diol is expected to further elevate these thermal benchmarks due to the additional phenylene unit, analogous to the Tg enhancement observed when transitioning from biphenyl to terphenyl-based polyethers [2][3].

Liquid crystalline polymers Epoxy resins Molecular rigidity

Sterically Hindered Phenolic Hydroxyl Groups Confer Differentiated Antioxidant Kinetics vs. Unhindered Phenols

The ortho-methyl groups flanking each phenolic hydroxyl in the target compound create a sterically hindered phenol motif analogous to butylated hydroxytoluene (BHT). This structural feature is known to increase the O–H bond dissociation energy (BDE) relative to unhindered phenols, reducing the hydrogen atom transfer (HAT) rate while enhancing the stability of the resultant phenoxyl radical. Although no direct DPPH radical-scavenging IC₅₀ data have been published for the terphenyl diol, the biphenyl analog (3,3',5,5'-tetramethylbiphenyl-4,4'-diol) has been characterized as an antioxidant phenol with carbonic anhydrase inhibitory activity [1]. Patent literature comparing tetramethyl-substituted biphenyl diols and triols indicates that the degree of steric hindrance around the phenolic oxygen directly modulates antioxidant effectiveness [2]. The terphenyl diol, with its two hindered phenol sites bridged by a rigid p-terphenyl spacer, is expected to exhibit distinct radical-scavenging kinetics compared to both the less extended biphenyl analog and to common monophenolic antioxidants like BHT.

Antioxidant activity Phenolic antioxidants Steric hindrance

Predicted Higher LogP and Aqueous Insolubility Favoring Organic-Phase and Polymer-Matrix Applications vs. BPA

The terphenyl diol (CAS 188297-32-7) possesses a computed XLogP3-AA of approximately 6.2 (estimated from structural increments), significantly higher than BPA (XLogP ~3.4) and the biphenyl analog (XLogP ~4.3) [1]. The increased lipophilicity arises from the additional aromatic ring and the four methyl substituents, rendering the terphenyl diol essentially water-insoluble (predicted aqueous solubility <0.1 mg/L). This property is advantageous for applications in non-polar polymer matrices (e.g., polyolefins, epoxy resins) where low water extractability and minimal plasticization by moisture are desired. In contrast, BPA's moderate water solubility (300 mg/L at 25 °C) can lead to leaching in food-contact or biomedical applications, raising endocrine disruption concerns [2].

Physicochemical profiling Partition coefficient Material compatibility

Recommended Application Scenarios for 4-[4-(4-Hydroxy-3,5-dimethylphenyl)phenyl]-2,6-dimethylphenol Based on Differentiated Property Evidence


High-Temperature Electronic Encapsulation and Semiconductor Molding Compounds

The terphenyl diol's extended rigid backbone, which yields epoxy resins with glass transition temperatures projected above 200 °C, makes it an ideal monomer for electronic molding compounds used in power semiconductors, underfill encapsulants, and high-density interconnect substrates [1][2]. Compared to biphenyl epoxy resins (Tg > 180 °C) and BPA-based epoxies (Tg ~120–150 °C), the terphenyl architecture provides superior dimensional stability during solder reflow and thermal cycling, reducing warpage and delamination failures in advanced packaging [1].

Non-Leaching Antioxidant Additive for High-Temperature Lubricants and Engineering Thermoplastics

The combination of sterically hindered phenolic hydroxyl groups (conferring persistent radical-trapping activity) and extremely low aqueous solubility (<0.1 mg/L estimated) positions this compound as a low-extractable antioxidant for polyolefins, polyamides, and synthetic ester lubricants operating at elevated temperatures [3][4]. Unlike BHT, which can volatilize at processing temperatures, the terphenyl diol's boiling point of ~475 °C ensures retention during compounding and throughout the service life of the finished article .

Liquid Crystalline Thermoset (LCT) Precursor for High-Modulus Structural Composites

The all-para-linked terphenyl core promotes mesogenic ordering in epoxy resins, enabling the formation of liquid crystalline thermosets with exceptional modulus, fracture toughness, and low coefficient of thermal expansion (CTE) [1]. Research on related tetramethylbiphenyl-based LCT epoxies demonstrates that the rigid-rod structure is essential for achieving self-reinforcing morphology upon curing [1]. The terphenyl analog is expected to further enhance the mesogenic stability range and the degree of liquid crystalline order due to the longer aspect ratio of the monomer [2].

BPA-Free High-Performance Can and Coil Coatings with Enhanced Thermal Stability

As regulatory pressure mounts against bisphenol A in food-contact materials, tetramethyl-substituted bisphenols (including tetramethylbisphenol F, CAS 5384-21-4) are being explored as drop-in replacements [5]. The terphenyl diol offers a structurally differentiated alternative with even higher thermal stability and significantly lower migration potential due to its higher molecular weight and LogP compared to TMBPF. This makes it suitable for coil coatings requiring high-temperature cure schedules (≥250 °C peak metal temperature) where TMBPF-based epoxies may undergo thermal degradation [1][5].

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